ML042

Description

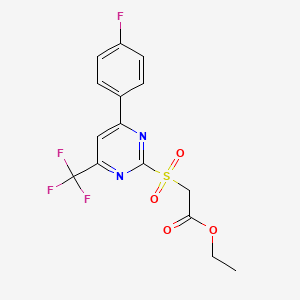

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12F4N2O4S |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

ethyl 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |

InChI |

InChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 |

InChI Key |

YSZZSESTGDKXTF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ML042: A Tris-Glycine-SDS Electrophoresis Buffer

This technical guide provides a comprehensive overview of the ML042 buffer, a 10X Tris-Glycine-SDS solution primarily utilized as a running buffer for Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE). This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences who employ electrophoretic techniques for protein separation and analysis.

Core Components and Concentrations

This compound is a concentrated stock solution that is diluted to a 1X working concentration for use in SDS-PAGE. The fundamental components of this buffer system are Tris, Glycine, and Sodium Dodecyl Sulfate (SDS). The precise concentrations of these components in the 10X and 1X solutions are critical for achieving optimal protein separation.

| Component | Concentration in 10X Stock (this compound) | Final Concentration in 1X Running Buffer | Molar Mass ( g/mol ) |

| Tris (Tris(hydroxymethyl)aminomethane) | 250 mM | 25 mM | 121.14 |

| Glycine | 1.92 M | 192 mM | 75.07 |

| SDS (Sodium Dodecyl Sulfate) | 1% (w/v) | 0.1% (w/v) | 288.38 |

The pH of the 1X running buffer is approximately 8.3 and should not be adjusted.[1][2]

The Role of Each Component in SDS-PAGE

The specific composition of the Tris-Glycine-SDS buffer is essential for the discontinuous buffer system developed by Laemmli, which allows for the stacking and subsequent separation of proteins based on their molecular weight.

-

Tris: The Tris buffer provides a stable pH environment for the electrophoresis. The pH of the running buffer is crucial for the differential ionization of glycine, which is fundamental to the stacking effect.

-

Glycine: As a zwitterionic amino acid, glycine's charge state is pH-dependent. In the stacking gel (with a lower pH of 6.8), glycine has a net neutral charge and migrates slowly. In the resolving gel (with a higher pH of 8.8), glycine becomes negatively charged and migrates faster than most proteins. This difference in mobility between the leading chloride ions (from the gel buffer) and the trailing glycine ions creates a moving boundary that sweeps the SDS-coated proteins into very thin bands, a phenomenon known as isotachophoresis or "stacking".

-

SDS: This anionic detergent serves two primary functions. Firstly, it denatures proteins, disrupting their secondary and tertiary structures. Secondly, it imparts a uniform negative charge to the polypeptide chains, proportional to their length. This ensures that the separation of proteins in the electric field is based almost exclusively on their molecular weight.

Experimental Protocols

The following is a generalized protocol for performing SDS-PAGE using the this compound buffer system.

1. Preparation of 1X Running Buffer:

-

To prepare 1 liter of 1X Tris-Glycine-SDS running buffer, mix 100 mL of 10X this compound stock solution with 900 mL of deionized water.

-

Mix thoroughly. Do not adjust the pH.

2. Sample Preparation:

-

Protein samples are typically mixed with a 2X or 4X sample loading buffer (e.g., Laemmli buffer).

-

This loading buffer contains SDS to denature the proteins, a reducing agent (like β-mercaptoethanol or dithiothreitol) to break disulfide bonds, glycerol to increase the density of the sample for gel loading, and a tracking dye (such as bromophenol blue) to monitor the progress of the electrophoresis.

-

The mixture is then heated (e.g., at 95°C for 5 minutes) to facilitate denaturation.

3. Gel Electrophoresis:

-

Assemble the precast or hand-cast polyacrylamide gel in the electrophoresis apparatus.

-

Fill the inner and outer chambers of the electrophoresis tank with the 1X running buffer.

-

Carefully load the prepared protein samples into the wells of the gel.

-

Connect the electrophoresis unit to a power supply and apply a constant voltage (e.g., 100-150 V) or constant current.

-

The electrophoresis is complete when the tracking dye reaches the bottom of the gel.

4. Post-Electrophoresis Analysis:

-

After electrophoresis, the gel is removed from the apparatus.

-

The separated proteins can be visualized by staining with Coomassie Brilliant Blue, silver staining, or by transferring the proteins to a membrane for Western blotting.

Visualizing the Principles of SDS-PAGE

The following diagrams illustrate the key processes involved in SDS-PAGE using a Tris-Glycine-SDS buffer system.

Caption: Workflow of protein denaturation and separation in SDS-PAGE.

References

The Foundational Trinity: Unraveling the Roles of Tris, Glycine, and SDS in Protein Electrophoresis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) stands as a cornerstone technique, indispensable for the separation and characterization of proteins based on their molecular weight. The success of this method hinges on a meticulously prepared discontinuous buffer system, famously developed by Laemmli, in which Tris, Glycine, and SDS play pivotal and synergistic roles. This technical guide delves into the fundamental principles governing the function of each of these components, providing a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Core Components: A Symphony of Chemical Interactions

The Tris-Glycine-SDS system is a discontinuous buffer system, meaning it utilizes different buffer compositions and pH values in the gel and the electrode reservoirs. This discontinuity is the key to achieving high-resolution separation of proteins. The system is primarily composed of a stacking gel, a resolving gel, and an electrophoresis running buffer, each with a specific formulation to orchestrate the precise migration and separation of proteins.

Sodium Dodecyl Sulfate (SDS): The Great Equalizer

Sodium dodecyl sulfate (SDS) is an anionic detergent that plays two critical roles in SDS-PAGE.[1][2][3] Firstly, it denatures proteins, disrupting their complex secondary, tertiary, and quaternary structures and unfolding them into linear polypeptide chains.[1][2][4] This is often aided by a reducing agent, such as β-mercaptoethanol or dithiothreitol (DTT), which breaks disulfide bonds.[2][5] Secondly, SDS binds to the linearized proteins at a relatively constant ratio (approximately 1.4 grams of SDS per gram of protein), imparting a uniform negative charge along the length of the polypeptide chain.[6] This uniform charge-to-mass ratio effectively masks the intrinsic charges of the individual amino acids, ensuring that during electrophoresis, the proteins migrate through the gel matrix solely based on their molecular weight.[2][7]

Tris: The pH Maestro

Tris (tris(hydroxymethyl)aminomethane) is the primary buffering agent in the SDS-PAGE system.[8][9] Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the neutral to slightly alkaline pH range required for this technique.[10] Tris is used to prepare the stacking gel buffer (pH 6.8), the resolving gel buffer (pH 8.8), and the running buffer (pH 8.3).[9][10][11] The distinct pH values of the stacking and resolving gels are crucial for the proper functioning of the discontinuous buffer system, creating a voltage gradient that first concentrates the proteins into a narrow band and then separates them by size.[8][10]

Glycine: The Mobile Ion with a Dual Personality

Glycine, the simplest amino acid, is a key component of the electrophoresis running buffer.[10][12] Its unique property lies in its charge state, which is dependent on the surrounding pH. Glycine has a pKa for its amino group of around 9.6. In the running buffer at pH 8.3, glycine exists predominantly as a negatively charged glycinate ion. However, the magic happens when these ions enter the different pH environments of the stacking and resolving gels.

In the stacking gel, with its lower pH of 6.8, a significant portion of the glycinate ions become zwitterionic, meaning they have both a positive and a negative charge, resulting in a net charge close to zero.[10][13][14] This dramatically reduces their mobility in the electric field. This differential mobility between the highly mobile chloride ions (from the Tris-HCl buffer in the gel) and the slow-moving glycine ions is what creates the stacking effect.

The Electrophoresis Process: A Two-Act Play

The separation of proteins in a Tris-Glycine-SDS PAGE system can be conceptualized as a two-act play: the stacking phase and the resolving phase.

Act 1: The Stacking Gel - Concentrating the Players

The stacking gel has a low concentration of acrylamide, creating large pores that allow proteins of all sizes to move freely.[10][15] When the electric field is applied, the highly mobile chloride ions from the Tris-HCl buffer in the gel migrate rapidly towards the anode (positive electrode). The SDS-coated, negatively charged proteins also move towards the anode but are slower than the chloride ions.[14]

Crucially, the glycine ions from the running buffer, upon entering the pH 6.8 environment of the stacking gel, become predominantly zwitterionic and thus move very slowly.[4][13] This creates a moving boundary with fast-moving chloride ions at the front (leading ions) and slow-moving glycine ions at the rear (trailing ions).[4] The proteins are caught in between these two fronts and are "stacked" into a very thin, concentrated band at the interface of the stacking and resolving gels.[6][13][14] This stacking phenomenon is essential for achieving sharp, well-resolved protein bands.

Act 2: The Resolving Gel - Separation by Size

Once the stacked proteins reach the resolving gel, the environment changes dramatically. The resolving gel has a higher pH of 8.8 and a higher acrylamide concentration, resulting in a smaller pore size.[10][15]

At pH 8.8, the glycine molecules become fully deprotonated and negatively charged, significantly increasing their mobility.[8][13] They now move faster than the proteins and travel ahead of them, close to the chloride front. This "unstacking" of the ions allows the proteins to enter the resolving gel as a tight band.

Within the tighter mesh of the resolving gel, the separation of proteins based on their molecular weight begins.[15] The smaller proteins navigate through the pores more easily and migrate faster, while larger proteins are impeded by the gel matrix and move more slowly.[3] This sieving effect results in the separation of proteins into distinct bands, with the smallest proteins found at the bottom of the gel and the largest at the top.

Data Presentation: Buffer Compositions

For reproducible results, the precise composition of the buffers is critical. The following tables summarize the standard formulations for the key buffers used in a Tris-Glycine-SDS PAGE system.

| Component | Stacking Gel Buffer (4X) | Resolving Gel Buffer (4X) | Running Buffer (10X) | Sample Buffer (2X) |

| Tris Base | 6.06 g | 18.17 g | 30.3 g | - |

| Tris-HCl (0.5M, pH 6.8) | - | - | - | 2.5 mL |

| Glycine | - | - | 144 g | - |

| SDS | 0.4 g | 0.4 g | 10 g | 0.4 g |

| Glycerol | - | - | - | 2.0 mL |

| β-mercaptoethanol | - | - | - | 0.5 mL |

| Bromophenol Blue | - | - | - | 0.02 g |

| Distilled Water | to 100 mL | to 100 mL | to 1 L | to 10 mL |

| Final pH | 6.8 | 8.8 | 8.3 | 6.8 |

Note: These are common concentrations and may be adjusted based on specific experimental needs.

Experimental Protocols

Preparation of Buffers

1. 1.5 M Tris-HCl, pH 8.8 (for resolving gel):

-

Dissolve 18.15 g of Tris base in 80 mL of distilled water.[16]

-

Adjust the pH to 8.8 using 6N HCl.[16]

-

Bring the final volume to 100 mL with distilled water.[16]

2. 0.5 M Tris-HCl, pH 6.8 (for stacking gel):

-

Dissolve 6 g of Tris base in 80 mL of distilled water.[16]

-

Adjust the pH to 6.8 using 6N HCl.[16]

-

Make up the final volume to 100 mL with distilled water.[16]

3. 10X Tris-Glycine-SDS Running Buffer:

-

Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in 900 mL of distilled water.[17]

-

Adjust the final volume to 1 L with distilled water. The pH should be approximately 8.3 and should not be adjusted with acid or base.[17]

4. 2X Laemmli Sample Buffer:

-

Mix 2.5 mL of 0.5 M Tris-HCl (pH 6.8), 2 mL of glycerol, 4 mL of 10% (w/v) SDS, and 0.5 mL of 0.1% (w/v) Bromophenol Blue.[17]

-

Add a reducing agent like β-mercaptoethanol or DTT just before use.

-

Adjust the volume to 10 mL with distilled water.[17]

Gel Casting and Electrophoresis

-

Gel Casting:

-

Assemble clean glass plates and spacers.

-

Prepare the resolving gel solution by mixing the appropriate amounts of acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and distilled water.[18]

-

Initiate polymerization by adding fresh ammonium persulfate (APS) and tetramethylethylenediamine (TEMED).[18]

-

Quickly pour the resolving gel solution between the glass plates, leaving space for the stacking gel.

-

Overlay the resolving gel with a thin layer of water or isopropanol to ensure a flat surface and allow it to polymerize for 30-60 minutes.[18]

-

Prepare the stacking gel solution with a lower acrylamide concentration and 0.5 M Tris-HCl (pH 6.8).[18]

-

After the resolving gel has polymerized, pour off the overlay and pour the stacking gel solution on top.

-

Insert a comb to create wells for sample loading and allow the stacking gel to polymerize for 30-45 minutes.[18]

-

-

Sample Preparation and Loading:

-

Electrophoresis:

-

Place the gel cassette into the electrophoresis chamber and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.

-

Apply a constant voltage, typically around 70-100 V while the samples are in the stacking gel, and then increase it to 100-150 V once they enter the resolving gel.[18]

-

Continue the electrophoresis until the bromophenol blue tracking dye reaches the bottom of the gel.

-

-

Visualization:

Conclusion

The Tris-Glycine-SDS system, though decades old, remains a robust and widely used method for protein separation due to its simplicity and high resolution. A thorough understanding of the distinct and coordinated roles of Tris, Glycine, and SDS is paramount for troubleshooting experiments and obtaining reliable, reproducible results. By carefully controlling the pH, buffer composition, and gel properties, researchers can effectively harness the power of this technique to unravel the complexities of the proteome.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. google.com [google.com]

- 8. The role of Tris hcl buffer in sds electrophoresis - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. nbinno.com [nbinno.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Tris [sigmaaldrich.com]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the difference between stacking gel and resolving gel in SDS-PAGE? | AAT Bioquest [aatbio.com]

- 16. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]

- 17. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 18. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]

- 19. neobiotechnologies.com [neobiotechnologies.com]

The Role of Tris-Glycine-SDS Buffer (ML042) in Western Blotting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth understanding of the function and application of Tris-Glycine-SDS running buffer, commercially available under codes such as ML042, in the context of Western blotting. Western blotting is a cornerstone technique for the detection and semi-quantitative analysis of specific proteins in a complex mixture. The successful separation of proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a critical step in this process, and the composition of the running buffer is paramount to achieving high-resolution results.

Understanding this compound: A Standard Tris-Glycine-SDS Running Buffer

This compound is a 10X concentrated Tris-Glycine-SDS buffer solution used for SDS-PAGE.[1] This buffer system, often referred to as the Laemmli buffer system, is the most widely used for separating a broad range of proteins.[2] The "10X" designation indicates that it is a tenfold concentrate that must be diluted to a 1X working concentration before use. The key components of this buffer are Tris, Glycine, and Sodium Dodecyl Sulfate (SDS), each playing a crucial role in the electrophoretic separation of proteins.

Core Function of Buffer Components in SDS-PAGE

The separation of proteins in SDS-PAGE relies on a discontinuous buffer system, which employs different buffer compositions and pH in the gel and the running buffer to create a stacking effect, resulting in sharp, well-resolved protein bands.[2]

Table 1: Components of 1X Tris-Glycine-SDS Running Buffer and Their Functions

| Component | Molar Concentration (1X) | Function |

| Tris (Tris(hydroxymethyl)aminomethane) | 25 mM | Buffering Agent: Maintains a stable pH of approximately 8.3 in the running buffer.[1][3] This pH is critical for the proper ionization of glycine and the establishment of the moving ion front. |

| Glycine | 192 mM | Trailing Ion: In the running buffer (pH 8.3), glycine exists predominantly as a negatively charged glycinate anion.[1][4] However, when it enters the stacking gel (pH 6.8), it becomes a zwitterion (neutrally charged), causing it to move slowly.[5] This difference in mobility between glycine and the highly mobile chloride ions from the gel buffer creates a steep voltage gradient that "stacks" the proteins into a tight band before they enter the resolving gel.[4][5] |

| SDS (Sodium Dodecyl Sulfate) | 0.1% (w/v) | Anionic Detergent: SDS serves two primary functions. First, it denatures proteins, disrupting their secondary, tertiary, and quaternary structures to create linearized polypeptide chains.[6][7] Second, it binds to the polypeptide backbone, imparting a uniform negative charge that is proportional to the mass of the protein.[6][8] This ensures that protein migration through the polyacrylamide gel is primarily dependent on molecular weight, rather than intrinsic charge or shape.[8] |

The Mechanism of Protein Separation: Stacking and Resolving

The genius of the Laemmli system lies in the interplay between the buffer components and the different pH zones of the gel.

-

Sample Loading and Stacking: Protein samples, pre-treated with a loading buffer containing SDS, are loaded into the wells of a stacking gel (typically pH 6.8).

-

Ion Fronts: When an electric field is applied, the highly mobile chloride ions (from the Tris-HCl in the gel) move rapidly towards the anode, forming the leading ion front.[5] Glycine ions from the running buffer enter the stacking gel, become zwitterionic, and move very slowly, forming the trailing ion front.[4][5]

-

Protein Stacking: The SDS-coated, negatively charged proteins have a mobility intermediate to that of chloride and glycine. They are effectively "sandwiched" and concentrated into a very thin band between the leading chloride ions and the trailing glycine ions. This "stacking" effect ensures that all proteins begin their migration through the resolving gel from the same starting line, leading to sharper bands.[4]

-

Protein Resolving: As the stacked proteins and ion fronts reach the resolving gel (typically pH 8.8), the higher pH causes glycine to become negatively charged and accelerate past the proteins.[5] Freed from the stacking effect, the proteins now migrate through the tighter pore structure of the resolving gel. Their separation is now based on their molecular weight, with smaller proteins moving more quickly through the gel matrix than larger proteins.[8]

Experimental Protocol: Standard Western Blotting Procedure

The following is a generalized protocol for Western blotting, highlighting the use of the Tris-Glycine-SDS running buffer.

Reagent Preparation

-

1X Tris-Glycine-SDS Running Buffer: Dilute the 10X stock (e.g., this compound) 1:10 with deionized water. For 1 liter of 1X buffer, mix 100 ml of 10X stock with 900 ml of deionized water.

-

Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Sample Loading Buffer (e.g., 2X Laemmli buffer): Contains Tris-HCl, SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT.

-

Transfer Buffer: Typically contains Tris, glycine, and methanol. The methanol aids in the transfer of proteins to the membrane.

-

Blocking Buffer: e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween-20).

-

Wash Buffer: TBST.

-

Primary and Secondary Antibodies: Diluted in blocking buffer or TBST.

Detailed Methodology

-

Sample Preparation:

-

Lyse cells or tissues in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).

-

Mix a calculated amount of protein lysate (e.g., 20-40 µg) with an equal volume of 2X sample loading buffer.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE (Gel Electrophoresis):

-

Assemble the electrophoresis apparatus with a polyacrylamide gel (the percentage of acrylamide will depend on the size of the protein of interest).

-

Fill the inner and outer chambers of the tank with 1X Tris-Glycine-SDS running buffer.

-

Carefully load the denatured protein samples and a molecular weight marker into the wells of the gel.

-

Apply an electric current (e.g., 80-120 V) to run the gel. The proteins will migrate from the cathode (-) to the anode (+).

-

Continue electrophoresis until the bromophenol blue dye front reaches the bottom of the gel.

-

-

Protein Transfer (Blotting):

-

Disassemble the gel cassette and equilibrate the gel in transfer buffer.

-

Activate a PVDF or nitrocellulose membrane by briefly soaking it in methanol (for PVDF) and then in transfer buffer.

-

Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.

-

Place the sandwich into the transfer apparatus, filled with cold transfer buffer, and apply an electric current to transfer the proteins from the gel to the membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 5-10 minutes each.

-

-

Detection and Visualization:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film. The intensity of the band corresponds to the amount of protein.

-

Visualizations

Diagram 1: Western Blotting Experimental Workflow

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. The role of Tris hcl buffer in sds electrophoresis - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. stjohnslabs.com [stjohnslabs.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

In-Depth Technical Guide for ML042 (10X Tris-Glycine-SDS Buffer)

This technical guide provides comprehensive safety information, handling instructions, and detailed experimental protocols for ML042, a 10X Tris-Glycine-SDS gel running buffer. It is intended for researchers, scientists, and drug development professionals utilizing this buffer for polyacrylamide gel electrophoresis (PAGE).

Safety Data Sheet Summary

This compound is identified as a 10X Tris-Glycine-SDS Gel Running Buffer. The following tables summarize the key safety and handling information derived from its Safety Data Sheet (SDS).

Table 1: Hazard Identification and First Aid

| Hazard Category | Description | First Aid Measures |

| Primary Irritant Effect | Not expected to be an irritant to the skin or eyes. | After inhalation: Supply fresh air; consult a doctor in case of complaints.[1][2] After skin contact: Generally, the product does not irritate the skin.[1][2] After eye contact: Rinse opened eye for several minutes under running water.[1][2] After swallowing: Rinse mouth with water. Seek medical attention.[1][2] |

| Sensitization | No sensitizing effects are known.[2] | - |

| Acute Toxicity | When used and handled according to specifications, the product is not expected to have any harmful effects.[2] | - |

Table 2: Handling, Storage, and Disposal

| Aspect | Instruction |

| Safe Handling | No special measures are required.[1][2] Provide adequate ventilation and avoid contact with skin and eyes.[3] |

| Storage | Store in a sealed container in a cool location.[3] No special requirements for storerooms.[1][2] |

| Accidental Release | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[1][2] Dilute with plenty of water.[1][2] |

| Disposal | Must not be disposed of with household garbage.[1][2] Dispose of waste according to applicable national, regional, or local regulations.[1][2] |

Table 3: Personal Protective Equipment

| Protection Type | Recommendation |

| Respiratory Protection | A dust mask may be necessary if dust is generated from a dried suspension. |

| Hand Protection | Use protective gloves if skin is sensitive.[4] |

| Eye Protection | Use protective glasses.[4] |

| General | Wear protective clothing.[1][2] |

Experimental Protocol: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This compound is a 10X concentrated buffer used for SDS-PAGE, a technique to separate proteins based on their molecular weight.[4]

Materials and Reagents

-

This compound (10X Tris-Glycine-SDS Buffer)

-

Deionized water

-

Protein samples

-

Sample loading buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue)

-

Precast or hand-cast polyacrylamide gels

-

Electrophoresis chamber and power supply

-

Staining and destaining solutions (e.g., Coomassie Brilliant Blue, silver stain)

Detailed Methodology

-

Preparation of 1X Running Buffer:

-

Sample Preparation:

-

Gel Electrophoresis:

-

Assemble the electrophoresis apparatus with the polyacrylamide gel.

-

Fill the inner and outer buffer chambers with 1X Tris-Glycine-SDS Running Buffer.[1]

-

Carefully load the prepared protein samples and a molecular weight marker into the wells of the gel.[1]

-

Connect the electrophoresis chamber to the power supply and run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel.[5][6] The run time will vary depending on the gel percentage and thickness.[5][6]

-

-

Visualization:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Coomassie Staining:

-

Immerse the gel in a fixing solution (e.g., methanol and acetic acid) for at least 1 hour.

-

Stain the gel with Coomassie Brilliant Blue solution for 2-4 hours.

-

Destain the gel with a solution of methanol and acetic acid until protein bands are clearly visible against a clear background.

-

-

Silver Staining: For higher sensitivity, follow a silver staining protocol which typically involves fixation, sensitization, silver impregnation, and development steps.

-

Signaling Pathway: The Role of Glycine

Glycine, a key component of the this compound buffer, is also an important signaling molecule in the central nervous system. It functions as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem.[7]

Caption: Glycine neurotransmission at an inhibitory synapse.

Experimental Workflow for SDS-PAGE

The following diagram illustrates the general workflow for separating proteins using SDS-PAGE with this compound buffer.

Caption: Standard workflow for SDS-PAGE using Tris-Glycine-SDS buffer.

References

- 1. SDS-PAGE Protocol | Rockland [rockland.com]

- 2. SDS-PAGE [assay-protocol.com]

- 3. Glycine signalling [individual.utoronto.ca]

- 4. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. wiki.realvegancheese.org [wiki.realvegancheese.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

An In-depth Technical Guide to ML042 Buffer: Storage, Shelf Life, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the storage conditions, shelf life, and application of ML042 buffer. This compound is the product code for a 10X Tris-Glycine-SDS Gel Running Buffer manufactured by HiMedia Laboratories. This buffer is a critical component for researchers and scientists engaged in protein analysis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Core Concepts: Understanding this compound Buffer

This compound is a concentrated (10X) buffer solution containing Tris, glycine, and sodium dodecyl sulfate (SDS). When diluted to a 1X working concentration, it is used as the electrophoresis running buffer for SDS-PAGE. The specific formulation of Tris and glycine forms a discontinuous buffer system (the Laemmli system) that is essential for achieving high-resolution separation of proteins based on their molecular weight. The inclusion of SDS, an anionic detergent, denatures proteins and imparts a uniform negative charge, ensuring that separation is primarily dependent on size.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound buffer based on manufacturer information and technical documentation.

| Parameter | Specification | Source |

| Product Code | This compound | HiMedia Laboratories |

| Product Name | 10X Tris-Glycine-SDS Gel Running Buffer | HiMedia Laboratories[1][2] |

| Storage Temperature | Room Temperature (15-25°C) | neoLab GmbH[3], Edvotek[4] |

| Shelf Life | Approximately 6 months to 2 years (for similar buffers) | anilocus.org[5], Molecular Depot[6] |

| 1X Working Concentration | 25 mM Tris, 192 mM glycine, 0.1% SDS | Sigma-Aldrich[7] |

| pH of 1X Solution | Approximately 8.3 - 8.6 | anilocus.org[5], Sigma-Aldrich[7] |

Experimental Protocols

Preparation of 1X this compound Working Solution

Objective: To prepare a 1X working solution of Tris-Glycine-SDS running buffer from the 10X this compound stock.

Materials:

-

This compound (10X Tris-Glycine-SDS Gel Running Buffer)

-

Deionized or distilled water

-

Graduated cylinders or volumetric flasks

-

Stir plate and stir bar (optional)

Procedure:

-

Measure the required volume of the 1X running buffer needed for your electrophoresis apparatus. A typical mini-gel tank requires approximately 800-1000 mL.

-

For every 1000 mL of 1X buffer required, measure 100 mL of the 10X this compound buffer concentrate.

-

Add the 100 mL of 10X this compound to 900 mL of deionized or distilled water.

-

If preparing a large volume, use a stir plate to gently mix the solution until it is homogeneous. Avoid vigorous stirring that may cause excessive foaming due to the SDS content.

-

The 1X buffer is now ready for use in the anode and cathode chambers of the electrophoresis tank.

Standard SDS-PAGE Protocol using 1X this compound Buffer

Objective: To separate proteins from a prepared lysate using SDS-PAGE with the prepared 1X this compound running buffer.

Materials:

-

Prepared 1X this compound running buffer

-

Pre-cast or hand-cast polyacrylamide gel

-

Electrophoresis tank and power supply

-

Protein samples in Laemmli sample buffer

-

Protein molecular weight marker (ladder)

-

Gel loading tips

Procedure:

-

Assemble the electrophoresis apparatus according to the manufacturer's instructions, ensuring there are no leaks.

-

Pour the 1X this compound running buffer into the inner and outer chambers of the tank. The buffer level in the inner chamber should be high enough to completely submerge the sample wells. The outer chamber should be filled to the recommended level.

-

Carefully remove the comb from the polyacrylamide gel to expose the sample wells.

-

Using a gel loading tip, carefully load the protein molecular weight marker into the first well.

-

Load the prepared protein samples into the subsequent wells.

-

Place the lid on the electrophoresis tank, ensuring the correct orientation of the electrodes (black to black, red to red).

-

Connect the electrodes to the power supply.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

Once the electrophoresis is complete, turn off the power supply and disconnect the electrodes.

-

Carefully remove the gel from the cassette for downstream applications such as Coomassie staining or Western blotting.

Mandatory Visualizations

Experimental Workflow for this compound Buffer in SDS-PAGE

MAPK/ERK Signaling Pathway Analysis via SDS-PAGE

Proteins separated by SDS-PAGE are often transferred to a membrane (Western Blotting) to detect specific proteins of interest, such as those involved in cellular signaling pathways. The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and its components are frequently analyzed by this method.

References

Technical Guide: Preparation of 1X Working Solution from ML042 10X Stock

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the preparation of a 1X working solution from a 10X concentrated stock of ML042. This guide is intended for researchers, scientists, and drug development professionals who require precise and reproducible experimental conditions.

Introduction to this compound

This compound is a specialized lysis buffer, provided as a 10X concentrated stock solution, designed for the efficient extraction of proteins from mammalian cells for downstream applications such as immunoprecipitation and Western blotting. Its formulation ensures the preservation of protein integrity and phosphorylation states, making it ideal for studying signal transduction pathways.

Composition of 10X this compound Stock Solution

To ensure proper preparation and application, the composition of the 10X this compound stock solution is provided below.

| Component | 10X Concentration | 1X Final Concentration | Purpose |

| Tris-HCl (pH 7.5) | 200 mM | 20 mM | Buffering agent to maintain pH |

| NaCl | 1.5 M | 150 mM | Maintains ionic strength |

| EDTA | 10 mM | 1 mM | Chelates divalent cations |

| EGTA | 10 mM | 1 mM | Chelates calcium ions |

| Triton X-100 | 10% (v/v) | 1% (v/v) | Non-ionic detergent for cell lysis |

| Sodium pyrophosphate | 25 mM | 2.5 mM | Phosphatase inhibitor |

| beta-Glycerophosphate | 10 mM | 1 mM | Phosphatase inhibitor |

| Sodium orthovanadate | 10 mM | 1 mM | Phosphatase inhibitor |

Experimental Protocol: Preparation of 1X this compound Working Solution

The preparation of a 1X working solution from a 10X stock is a critical step to ensure experimental consistency. The following protocol outlines the steps for diluting the 10X this compound stock solution. The principle of this dilution is based on the formula C1V1 = C2V2, where C1 is the concentration of the stock solution, V1 is the volume of the stock solution to be used, C2 is the desired final concentration, and V2 is the final volume of the diluted solution.[1][2][3][4][5][6]

Materials

-

This compound 10X Stock Solution

-

Nuclease-free water (or other specified diluent)

-

Sterile graduated cylinders or volumetric flasks[7]

-

Sterile serological pipettes or micropipettes

-

Sterile conical tubes or bottles for storage

Procedure

-

Determine the Required Volume: Calculate the total volume of 1X this compound working solution needed for your experiment.

-

Calculate the Volume of 10X Stock: To prepare a 1X working solution, you will perform a 1:10 dilution. This means that for every 10 parts of the final solution, 1 part is the 10X stock and 9 parts are the diluent.[8][9] Use the following formula to calculate the volume of 10X this compound stock required:

Volume of 10X Stock (V1) = (Desired Final Volume (V2) x 1) / 10

-

Calculate the Volume of Diluent: Calculate the volume of nuclease-free water required.

Volume of Diluent = Desired Final Volume (V2) - Volume of 10X Stock (V1)

-

Preparation: a. In a sterile container, add the calculated volume of diluent. b. Add the calculated volume of the 10X this compound stock solution to the diluent. c. Mix the solution thoroughly by gentle inversion. Avoid vigorous vortexing to prevent foaming due to the presence of Triton X-100.

-

Storage: Store the 1X this compound working solution at 2-8°C. For long-term storage, refer to the product-specific datasheet.

Example Dilution

To prepare 100 mL of 1X this compound working solution:

| Component | Volume |

| 10X this compound Stock | 10 mL |

| Nuclease-free water | 90 mL |

| Total Volume | 100 mL |

Application: Immunoprecipitation Workflow using 1X this compound

The 1X this compound working solution is ideally suited for cell lysis prior to immunoprecipitation. The following diagram illustrates a typical experimental workflow.

Signaling Pathway Context: MAPK/ERK Pathway

This compound is often used to study signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival. The preservation of phosphorylation states by this compound is essential for accurately assessing the activation of kinases in this pathway.

Quality Control and Best Practices

-

Purity of Diluent: Always use nuclease-free water or the diluent specified for the 10X stock to avoid contamination and degradation of target molecules.

-

Accurate Measurements: Use calibrated pipettes and volumetric flasks for accurate and reproducible dilutions.

-

Aseptic Technique: When preparing the 1X working solution, use sterile equipment and techniques to prevent microbial contamination, especially if the solution will be used in cell culture applications.

-

pH Verification: While the 10X stock is pH-adjusted, it is good practice to verify the pH of the 1X working solution, especially for sensitive applications.

-

Fresh Preparation: For optimal performance, it is recommended to prepare the 1X working solution fresh from the 10X stock before each experiment.

By following this detailed guide, researchers can confidently and accurately prepare a 1X working solution from the this compound 10X stock, ensuring the integrity and reproducibility of their experimental results.

References

- 1. mgel.msstate.edu [mgel.msstate.edu]

- 2. Dilution Calculator | Tocris Bioscience [tocris.com]

- 3. Dilution Calculator | BioXcell | Bio X Cell [bioxcell.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. gauthmath.com [gauthmath.com]

- 9. m.youtube.com [m.youtube.com]

The Cornerstone of Protein Analysis: A Technical Guide to Tris-Glycine-SDS Buffer

For researchers, scientists, and drug development professionals, the separation and analysis of proteins are fundamental to understanding biological processes and developing new therapeutics. At the heart of many of these protein analysis techniques lies a deceptively simple yet powerful solution: the Tris-Glycine-SDS buffer system. This in-depth technical guide explores the core applications of this buffer, providing detailed protocols and a deeper understanding of its biochemical principles.

The Tris-Glycine-SDS buffer system, most famously associated with the Laemmli method of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a discontinuous buffer system that enables the high-resolution separation of proteins based on their molecular weight.[1][2] Its versatility has made it an indispensable tool in molecular biology, biochemistry, and proteomics.[3]

Core Principles: The Roles of Tris, Glycine, and SDS

The effectiveness of the Tris-Glycine-SDS buffer system stems from the specific functions of its three key components:

-

Tris (Tris(hydroxymethyl)aminomethane): This buffering agent is responsible for maintaining a stable pH.[4] In the discontinuous system, different pH values in the stacking and resolving gels are crucial for proper protein separation.[5][6]

-

Glycine: As a weak acid, glycine's charge state is pH-dependent.[5] In the stacking gel (pH 6.8), glycine is predominantly in its zwitterionic (neutrally charged) form and migrates slowly. In the resolving gel (pH 8.8), it becomes negatively charged (glycinate) and migrates much faster. This dynamic change in mobility is the key to the "stacking" effect that concentrates proteins into sharp bands before they are separated.[7][8][9]

-

SDS (Sodium Dodecyl Sulfate): This anionic detergent performs two critical functions. Firstly, it denatures proteins, disrupting their secondary and tertiary structures to create linear polypeptide chains.[4][10] Secondly, it imparts a uniform negative charge to the proteins, overwhelming their intrinsic charge.[4][10] This ensures that during electrophoresis, protein migration is primarily a function of their size (molecular weight) and not their native charge or shape.[4]

Quantitative Data: Buffer Compositions

The precise concentration of each component is critical for the optimal performance of the Tris-Glycine-SDS buffer system. The tables below summarize the standard compositions for stock and working solutions.

Table 1: 10x Tris-Glycine-SDS Running Buffer Stock Solution

| Component | Molar Concentration | Weight/Volume for 1 L |

| Tris Base | 250 mM | 30.3 g |

| Glycine | 1.92 M | 144.1 g |

| SDS | 1% (w/v) | 10 g |

To prepare, dissolve the components in 800 mL of deionized water, then adjust the final volume to 1 L. The pH should be approximately 8.3 and does not typically require adjustment.[11][12]

Table 2: 1x Tris-Glycine-SDS Running Buffer Working Solution

| Component | Molar Concentration |

| Tris Base | 25 mM |

| Glycine | 192 mM |

| SDS | 0.1% (w/v) |

This working solution is typically prepared by diluting the 10x stock solution 1:10 with deionized water.[13]

Table 3: 2x Laemmli Sample Buffer

| Component | Final Concentration |

| Tris-HCl, pH 6.8 | 125 mM |

| Glycerol | 20% (v/v) |

| SDS | 4% (w/v) |

| Bromophenol Blue | 0.02% (w/v) |

| β-mercaptoethanol | 5-10% (v/v) (added fresh) |

The sample buffer is used to prepare protein samples before loading them onto the gel. β-mercaptoethanol is a reducing agent that cleaves disulfide bonds.[14]

Experimental Protocols

Preparation of 10x Tris-Glycine-SDS Running Buffer (1 L)

-

Transfer the solids to a 2 L beaker and add 800 mL of deionized water.

-

Stir with a magnetic stirrer until the solids are completely dissolved.

-

Weigh 10 g of SDS and add it to the solution. Continue stirring until the SDS is fully dissolved. Be aware that SDS may take some time to dissolve completely.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[11][15]

-

The pH of the 10x buffer should be around 8.3. No pH adjustment is necessary.[11][16]

-

Store the buffer at room temperature. Note that at lower temperatures, the SDS may precipitate out of solution. If this occurs, warm the solution gently with stirring to redissolve the SDS before use.[12]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Gel Preparation: Cast a polyacrylamide gel with a lower resolving gel (pH 8.8) and an upper stacking gel (pH 6.8). The acrylamide percentage of the resolving gel will depend on the size of the proteins of interest.[17]

-

Sample Preparation: Mix your protein sample with an equal volume of 2x Laemmli sample buffer. Heat the mixture at 95-100°C for 5 minutes to denature the proteins.[17][18]

-

Gel Assembly: Place the polymerized gel into the electrophoresis apparatus.

-

Buffer Addition: Fill the inner and outer chambers of the electrophoresis tank with 1x Tris-Glycine-SDS running buffer.[17]

-

Sample Loading: Carefully load the denatured protein samples and a molecular weight marker into the wells of the stacking gel.[17]

-

Electrophoresis: Connect the power supply and run the gel at a constant voltage (typically 100-150 V) until the bromophenol blue tracking dye reaches the bottom of the resolving gel.[17]

Western Blotting (Wet Transfer)

-

Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette and equilibrate it in transfer buffer for 10-15 minutes. A common transfer buffer is Tris-Glycine with 20% methanol.[19][20]

-

Membrane Preparation: Cut a piece of polyvinylidene fluoride (PVDF) or nitrocellulose membrane to the size of the gel. Activate the PVDF membrane in methanol for a few seconds and then soak it in transfer buffer. Nitrocellulose membranes only need to be soaked in transfer buffer.[20]

-

Assembling the Transfer Sandwich: Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers: sponge, filter paper, gel, membrane, filter paper, sponge.[19]

-

Electrotransfer: Place the sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode. Fill the tank with transfer buffer and perform the transfer, typically at 100 V for 1 hour or at a lower voltage overnight in a cold room.[20]

-

Post-Transfer: After the transfer, the membrane can be stained to visualize total protein or proceed directly to the blocking step for immunodetection.

Visualizing the Process

To better understand the workflows and principles described, the following diagrams illustrate the key processes.

Caption: Workflow of SDS-Polyacrylamide Gel Electrophoresis.

Caption: Principle of the Discontinuous Buffer System in SDS-PAGE.

Caption: General Workflow for Western Blotting.

References

- 1. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 2. SDS-PAGE - Wikipedia, a enciclopedia libre [gl.wikipedia.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Application of Tris buffer (77 86 1) and SDS in biochemical research - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. google.com [google.com]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. anilocus.org [anilocus.org]

- 13. Tris-Glycine-SDS Buffer – Sterile Solution | Canvax [canvaxbiotech.com]

- 14. Laemmli Sample Buffer 2x, for SDS PAGE › Inhibitors of Bacterial Cell Wall Synthesis›Antibiotics›Life Sciences › SERVA Electrophoresis GmbH [serva.de]

- 15. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. Tris-Glycine-SDS Buffer 10× Concentrate - Severn Biotech [severnbiotech.com]

- 17. neobiotechnologies.com [neobiotechnologies.com]

- 18. nusep.us [nusep.us]

- 19. m.youtube.com [m.youtube.com]

- 20. static.igem.org [static.igem.org]

The Critical Role of Buffer pH in Electrophoresis: A Technical Guide to ML042 Tris-Glycine-SDS Buffer

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) stands as a cornerstone technique. The successful separation of proteins hinges on a multitude of factors, with the composition and pH of the electrophoresis buffer playing a pivotal, yet often underestimated, role. This technical guide provides an in-depth exploration of the ML042 buffer, a 10X Tris-Glycine-SDS running buffer, and elucidates the profound importance of pH in achieving optimal protein separation.

Understanding the this compound Buffer: Composition and Function

The this compound buffer, supplied by HiMedia Laboratories, is a 10X concentrated solution of Tris-Glycine-SDS buffer.[1][2][3] Its formulation is based on the Laemmli system, the most widely used method for SDS-PAGE. The key components of this buffer system work in concert to ensure the precise separation of proteins based on their molecular weight.

Table 1: Composition of 1X Tris-Glycine-SDS Running Buffer (from 10X this compound Stock)

| Component | Final Concentration (1X) | Function |

| Tris (tris(hydroxymethyl)aminomethane) | 25 mM | Maintains a stable pH for the running buffer, typically around 8.3. |

| Glycine | 192 mM | Acts as the trailing ion in the discontinuous buffer system, crucial for the stacking effect. |

| SDS (Sodium Dodecyl Sulfate) | 0.1% (w/v) | A strong anionic detergent that denatures proteins and imparts a uniform negative charge. |

The principle behind the Tris-Glycine-SDS system lies in its discontinuous nature, which involves different buffer compositions and pH values in the gel and the running buffer. This discontinuity creates a moving ion front that "stacks" the proteins into sharp bands before they enter the resolving gel, leading to higher resolution.

The Indispensable Role of pH in Protein Separation

The pH of the different components in the SDS-PAGE system is not arbitrary; it is meticulously controlled to orchestrate the movement and separation of proteins. The this compound running buffer, when diluted to 1X, typically has a pH of 8.3.[1][2] This specific pH is critical for the proper functioning of the discontinuous buffer system, which also includes the stacking gel (pH 6.8) and the resolving gel (pH 8.8).

The Stacking Gel (pH 6.8): Concentrating the Sample

In the stacking gel, which has a lower pH of 6.8, the glycine from the running buffer exists predominantly in its zwitterionic (neutrally charged) state.[4] This makes it move very slowly in the electric field. In contrast, the chloride ions (from the Tris-HCl in the gel buffer) are highly mobile and form the leading ion front. The proteins, coated with negatively charged SDS, migrate between the fast-moving chloride ions and the slow-moving glycine ions. This creates a steep voltage gradient that effectively concentrates the proteins into a very thin band, or "stack," just before they reach the resolving gel.

The Resolving Gel (pH 8.8): Sieving by Size

As the stacked proteins enter the resolving gel, they encounter a higher pH of 8.8. At this alkaline pH, the glycine molecules become fully ionized (negatively charged) and their mobility increases significantly, causing them to move ahead of the proteins.[4][5] The proteins are now in a more uniform voltage field and begin to separate based on their molecular weight as they move through the pores of the polyacrylamide matrix. Smaller proteins navigate the pores more easily and migrate faster, while larger proteins are impeded and move more slowly.

The maintenance of these distinct pH zones is paramount for achieving sharp, well-resolved protein bands. Any significant deviation in the pH of the this compound running buffer can disrupt the stacking effect, leading to broad, diffuse bands and poor separation.

Experimental Protocol for SDS-PAGE using Tris-Glycine-SDS Buffer

The following is a generalized protocol for performing SDS-PAGE using a Tris-Glycine-SDS buffer system, such as that prepared from the this compound concentrate.

Materials

-

10X Tris-Glycine-SDS Running Buffer (e.g., this compound)

-

Polyacrylamide gels (with stacking and resolving sections)

-

Protein samples

-

Protein molecular weight marker

-

Sample loading buffer (e.g., Laemmli buffer)

-

Electrophoresis apparatus and power supply

-

Deionized water

Methodology

-

Buffer Preparation: Dilute the 10X this compound Tris-Glycine-SDS running buffer to a 1X working concentration with deionized water. For example, to prepare 1 liter of 1X running buffer, mix 100 ml of 10X buffer with 900 ml of deionized water. It is crucial not to adjust the pH of the buffer after dilution.

-

Sample Preparation: Mix the protein samples with an equal volume of 2X sample loading buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Gel Assembly: Assemble the polyacrylamide gel cassette in the electrophoresis apparatus according to the manufacturer's instructions.

-

Buffer Filling: Fill the inner and outer buffer chambers of the electrophoresis tank with 1X Tris-Glycine-SDS running buffer.

-

Sample Loading: Carefully load the prepared protein samples and a molecular weight marker into the wells of the stacking gel.

-

Electrophoresis: Connect the electrophoresis apparatus to the power supply and run the gel at a constant voltage (typically 100-200 V) until the dye front reaches the bottom of the resolving gel.[6]

-

Visualization: After electrophoresis, the gel can be stained with a suitable protein stain (e.g., Coomassie Brilliant Blue) or processed for Western blotting.

Visualizing the SDS-PAGE Workflow

The logical flow of an SDS-PAGE experiment can be visualized to better understand the interplay of its components.

Caption: Workflow of a typical SDS-PAGE experiment.

The Discontinuous Buffer System: A Closer Look at Ion Movement

The separation mechanism in a Tris-Glycine-SDS system is a dynamic process governed by the pH-dependent charge of glycine. The following diagram illustrates the movement of ions and proteins through the different gel layers.

Caption: Ion and protein migration in a discontinuous buffer system.

Conclusion

The precise control of pH is fundamental to the success of SDS-PAGE. The this compound 10X Tris-Glycine-SDS buffer is formulated to provide the optimal pH environment for the widely used Laemmli discontinuous buffer system. By understanding the critical role of pH in the stacking and resolving phases of electrophoresis, researchers can troubleshoot experiments more effectively and achieve high-quality, reproducible protein separations. This knowledge is essential for accurate molecular weight determination and subsequent downstream applications in basic research, drug discovery, and diagnostics.

References

Methodological & Application

Application Notes and Protocols: Utilizing ML042 in SDS-PAGE for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of ML042, a hypothetical small molecule inhibitor, in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The protocol outlines the necessary steps for sample preparation, gel electrophoresis, and analysis to investigate the effects of this compound on protein expression and signaling pathways. The included methodologies are based on established SDS-PAGE techniques and are intended to serve as a comprehensive guide for researchers.

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight.[1][2][3] This method employs the anionic detergent SDS to denature proteins and impart a uniform negative charge, allowing for separation solely based on size as the proteins migrate through a polyacrylamide gel matrix in an electric field.[2][3]

This protocol details the application of a hypothetical small molecule, this compound, in conjunction with SDS-PAGE to assess its impact on a target protein and its associated signaling pathway. The experimental design described herein allows for the determination of concentration-dependent and time-course effects of this compound.

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B, thereby preventing the phosphorylation of the downstream effector protein, Substrate C.

Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.

Experimental Protocols

Materials and Reagents

-

Cell Culture: Appropriate cell line expressing the target protein.

-

This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: Bradford or BCA assay kit.

-

Sample Buffer (4X Laemmli): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

-

Acrylamide/Bis-acrylamide solution: (e.g., 30% solution).

-

Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8.

-

Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8.

-

10% (w/v) SDS.

-

10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

-

TEMED.

-

Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.

-

Transfer Buffer (for Western Blotting): 25 mM Tris, 192 mM glycine, 20% methanol.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary and Secondary Antibodies.

-

Chemiluminescent Substrate.

Cell Treatment with this compound

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours) to determine a dose-response.

-

For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 6, 12, 24 hours).

-

Include a vehicle control (e.g., DMSO) at the same volume as the highest concentration of this compound.

Sample Preparation

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a Bradford or BCA assay.

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to the normalized protein lysates to a final concentration of 1X.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

SDS-PAGE

-

Gel Casting: Assemble the gel casting apparatus.[5] Prepare the resolving and stacking gels according to the desired acrylamide percentage (see Table 1). Pour the resolving gel, overlay with isopropanol or water to ensure a flat surface, and allow it to polymerize.[5] After polymerization, pour off the overlay and add the stacking gel, inserting the comb to create wells.[5]

-

Electrophoresis: Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells. Include a molecular weight marker.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[1]

Staining

-

After electrophoresis, carefully remove the gel from the cassette.

-

For visualization of total protein, stain the gel with Coomassie Brilliant Blue or use a silver staining kit.

-

Destain the gel until protein bands are clearly visible against a clear background.

Data Presentation

The following table represents hypothetical quantitative data from an experiment investigating the effect of this compound on the phosphorylation of Substrate C.

| This compound Concentration (µM) | Incubation Time (hours) | p-Substrate C (Normalized Intensity) | Total Substrate C (Normalized Intensity) |

| 0 (Vehicle) | 24 | 1.00 | 1.02 |

| 1 | 24 | 0.85 | 0.99 |

| 5 | 24 | 0.52 | 1.01 |

| 10 | 24 | 0.21 | 0.98 |

| 25 | 24 | 0.05 | 1.03 |

| 50 | 24 | 0.02 | 0.97 |

| 10 | 0 | 1.00 | 1.00 |

| 10 | 2 | 0.78 | 0.99 |

| 10 | 6 | 0.45 | 1.01 |

| 10 | 12 | 0.23 | 1.02 |

| 10 | 24 | 0.06 | 0.98 |

Table 1: Gel Recipes for SDS-PAGE

| Component | 10% Resolving Gel (10 mL) | 4% Stacking Gel (5 mL) |

| H₂O | 4.0 mL | 3.05 mL |

| 30% Acrylamide/Bis | 3.3 mL | 0.65 mL |

| 1.5 M Tris (pH 8.8) | 2.5 mL | - |

| 0.5 M Tris (pH 6.8) | - | 1.25 mL |

| 10% SDS | 100 µL | 50 µL |

| 10% APS | 100 µL | 50 µL |

| TEMED | 4 µL | 5 µL |

Experimental Workflow

The following diagram outlines the experimental workflow for using this compound in an SDS-PAGE experiment.

Caption: Experimental workflow for SDS-PAGE analysis of this compound-treated samples.

Conclusion

This protocol provides a detailed framework for incorporating the hypothetical small molecule this compound into SDS-PAGE experiments. By following these procedures, researchers can effectively analyze the impact of this compound on protein expression and phosphorylation states, thereby elucidating its mechanism of action. Adherence to standard laboratory practices and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

References

Application Note: ML042 Running Buffer System for Optimal Separation of High Molecular Weight Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of high molecular weight (HMW) proteins (>150 kDa) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting presents significant challenges. Standard Tris-Glycine buffer systems, while effective for a broad range of proteins, often provide poor resolution and inefficient transfer of these large molecules.[1][2] The ML042 Running Buffer System, a Tris-Acetate based formulation, is specifically designed to address these challenges, offering superior resolution, enhanced transfer efficiency, and improved overall performance for the analysis of HMW proteins.[1][3][4] This application note provides a detailed protocol for the use of the this compound Running Buffer System and presents data demonstrating its advantages over traditional buffer systems.

The neutral operating pH of Tris-Acetate gels minimizes protein degradation and band distortion that can occur with the more alkaline environment of Tris-Glycine gels, which is particularly beneficial when longer run times are required to resolve large proteins.[1][5] This system is ideal for the analysis of large proteins involved in critical cellular processes, such as signal transduction, DNA repair, and protein transport.

Data Presentation

The performance of the this compound Running Buffer System (Tris-Acetate) was compared to a standard Tris-Glycine buffer system for the separation and transfer of HMW proteins.

Table 1: Resolution of High Molecular Weight Proteins

| Protein Target | Molecular Weight (kDa) | This compound (Tris-Acetate) System Resolution (Band Sharpness) | Standard Tris-Glycine System Resolution (Band Sharpness) |

| mTOR | 289 | +++ (Sharp, well-defined band) | + (Diffuse band) |

| EGFR | 175 | +++ (Sharp, well-defined band) | ++ (Moderately sharp band) |

| Titin (fragment) | ~500 | ++ (Clear band visible) | - (No discernible band) |

Table 2: Transfer Efficiency of High Molecular Weight Proteins

| Protein Target | Molecular Weight (kDa) | This compound System Transfer Efficiency (%) | Standard Tris-Glycine System Transfer Efficiency (%) |

| mTOR | 289 | 85 | 50 |

| EGFR | 175 | 92 | 75 |

| Titin (fragment) | ~500 | 60 | 20 |

Experimental Protocols

Reagent Preparation

This compound Running Buffer (10X Stock)

-

Tris Base: 36.3 g

-

Acetic Acid (glacial): 20.4 mL

-

SDS: 10 g

-

Deionized Water: to 1 L

-

pH should be approximately 7.0. Do not adjust with acid or base.

This compound Transfer Buffer (1X)

-

Tris Base: 5.8 g

-

Glycine: 2.9 g

-

Methanol: 200 mL

-

SDS: 0.375 g (optional, can improve elution of very large proteins)[6][7]

-

Deionized Water: to 1 L

LDS Sample Buffer (4X)

-

Tris-HCl, pH 6.8: 1 M, 1.0 mL

-

Glycerol: 4 mL

-

LDS: 0.4 g

-

EDTA: 0.5 M, 0.2 mL

-

Coomassie Brilliant Blue G-250: 0.0025 g

-

Phenol Red: 0.0025 g

-

Deionized Water: to 10 mL

Gel Preparation (3-8% Tris-Acetate Gradient Gel)

For optimal resolution of a wide range of HMW proteins, a low-percentage or gradient polyacrylamide gel is recommended.[8][9]

-

Prepare Acrylamide Solutions: Prepare 3% and 8% acrylamide/bis-acrylamide solutions.

-

Assemble Gel Cassette: Clean and assemble glass plates and combs in the casting apparatus.

-

Pour Gradient Gel: Use a gradient mixer to pour the 3-8% gradient gel, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a level surface.

-

Allow Polymerization: Let the resolving gel polymerize for at least 45-60 minutes.

-

Pour Stacking Gel: Remove the overlay and pour a 3% stacking gel. Insert the comb and allow it to polymerize for 30 minutes.

Sample Preparation

-

Thaw protein lysate on ice.

-

To 15 µL of lysate, add 5 µL of 4X LDS Sample Buffer.

-

Add a reducing agent (e.g., DTT to a final concentration of 50 mM or β-mercaptoethanol to 2%).

-

Heat the samples at 70°C for 10 minutes. Do not boil, as this can cause aggregation of HMW proteins.[10]

-

Centrifuge the samples briefly to pellet any insoluble material.

Electrophoresis

-

Assemble the gel cassette in the electrophoresis tank.

-

Prepare 1X this compound Running Buffer by diluting the 10X stock with deionized water.

-

Fill the inner and outer chambers of the electrophoresis tank with 1X this compound Running Buffer.

-

Load the prepared protein samples and a high molecular weight protein ladder into the wells.

-

Run the gel at a constant voltage of 150V for approximately 90-120 minutes, or until the dye front reaches the bottom of the gel.

Western Blotting (Wet Transfer)

-

Prepare for Transfer: Soak sponges, filter paper, and a PVDF membrane in 1X this compound Transfer Buffer for at least 15 minutes. PVDF is often recommended for HMW proteins due to its higher binding capacity.[8]

-

Assemble Transfer Stack: After electrophoresis, carefully remove the gel from the cassette. Assemble the transfer stack in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.

-

Perform Transfer: Place the transfer stack in the transfer tank filled with 1X this compound Transfer Buffer. For HMW proteins, a wet transfer is recommended.[7] Perform the transfer at 100V for 90-120 minutes at 4°C. For very large proteins (>300 kDa), an overnight transfer at a lower voltage (20-30V) may be beneficial.[7]

-

Blocking and Antibody Incubation: Proceed with standard Western blotting procedures for blocking, primary and secondary antibody incubations, and detection.

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and involves several high molecular weight proteins.[11][12]

Caption: EGFR Signaling Pathway with HMW proteins.

Experimental Workflow

The following diagram outlines the complete workflow for the separation and analysis of high molecular weight proteins using the this compound Running Buffer System.

Caption: HMW protein analysis workflow.

References

- 1. Need Better Protein Resolution? Change Your Buffers! - Advansta Inc. [advansta.com]

- 2. researchgate.net [researchgate.net]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Western Blot Transfer Buffer | Bio-Rad [bio-rad.com]

- 7. researchgate.net [researchgate.net]

- 8. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

- 9. SDS-PAGE Protocol | Rockland [rockland.com]

- 10. researchgate.net [researchgate.net]

- 11. EGFR interactive pathway | Abcam [abcam.com]

- 12. m.youtube.com [m.youtube.com]

using ML042 for low molecular weight protein analysis

Application Note: ML042

Enhanced Analysis of Low Molecular Weight Proteins using the LMWP-Enrichment Kit (this compound)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The low molecular weight (LMW) proteome, encompassing proteins and peptides under 30 kDa, is a critical yet often under-represented area of proteomic research. This fraction contains a wealth of important molecules, including signaling peptides, cytokines, growth factors, and protein fragments, which are pivotal in various biological processes and disease states. However, the analysis of LMW proteins is challenging due to their low abundance and the masking effects of larger proteins in complex biological samples. The LMWP-Enrichment Kit (this compound) provides a novel and efficient solution for the selective enrichment of LMW proteins, enabling deeper and more comprehensive analysis by mass spectrometry and other downstream applications.

Principle of the Method

The LMWP-Enrichment Kit (this compound) utilizes a proprietary size-exclusion chromatography matrix with a precisely controlled pore size. This matrix allows smaller proteins and peptides to enter the beads while excluding larger proteins ( >30 kDa), which are washed away. The enriched LMW proteins are then eluted in a clean, concentrated form, ready for downstream analysis. This method significantly reduces sample complexity and enhances the detection of low-abundance LMW proteins.

Applications

-

Biomarker Discovery: Isolate and identify novel LMW protein biomarkers from biofluids and tissues.

-

Signaling Pathway Analysis: Investigate the roles of peptide hormones, cytokines, and other small signaling proteins.

-

Drug Development: Characterize the effects of drugs on the LMW proteome and identify potential therapeutic targets.

-

Degradomics: Study protein degradation by analyzing the profile of protein fragments.

Experimental Protocols

Sample Preparation: Lysis of Mammalian Cells

This protocol describes the preparation of a total protein lysate from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Aspirate the culture medium from the cell culture dish.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Lysis Buffer to the dish.

-

Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (total protein lysate) to a new, clean tube.

-

Determine the protein concentration of the lysate using a standard protein assay.

LMW Protein Enrichment using the this compound Kit

This protocol details the enrichment of LMW proteins from the prepared total protein lysate.

Materials:

-

LMWP-Enrichment Kit (this compound), containing:

-

This compound Spin Columns

-

Binding Buffer

-

Wash Buffer

-

Elution Buffer

-

-

Total protein lysate (from Protocol 1)

-

Microcentrifuge

Procedure:

-

Column Equilibration:

-

Place an this compound Spin Column into a collection tube.

-

Add 500 µL of Binding Buffer to the column.

-

Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through.

-

Repeat this step once.

-

-

Sample Loading:

-

Adjust the protein concentration of the total lysate to 1 mg/mL with Binding Buffer.

-

Load 500 µL of the adjusted lysate onto the equilibrated spin column.

-

Incubate at room temperature for 10 minutes to allow LMW proteins to enter the matrix.

-

-

Washing (Removal of High Molecular Weight Proteins):

-

Centrifuge the column at 1,000 x g for 2 minutes. Collect the flow-through, as this contains the enriched LMW proteins.

-

To ensure complete elution of LMW proteins, add 200 µL of Wash Buffer to the column and centrifuge again at 1,000 x g for 2 minutes, collecting into the same tube.

-

-

Elution of Enriched LMW Proteins:

-

The combined flow-through from the previous steps contains the enriched LMW protein fraction.

-

Sample Preparation for Mass Spectrometry (In-Solution Digestion)

This protocol describes the preparation of the enriched LMW protein fraction for analysis by LC-MS/MS.

Materials:

-

Enriched LMW protein sample (from Protocol 2)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

C18 spin tips for sample cleanup

Procedure:

-

Reduction and Alkylation:

-

To the enriched LMW protein sample, add DTT to a final concentration of 10 mM.

-